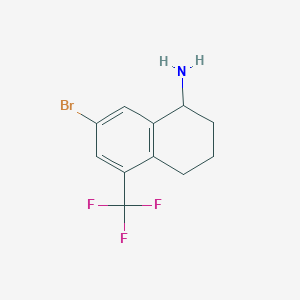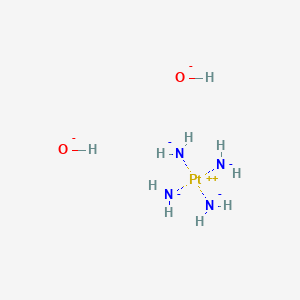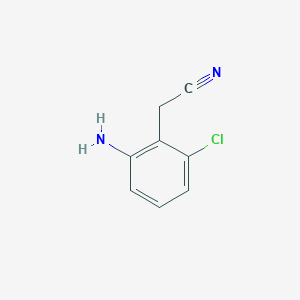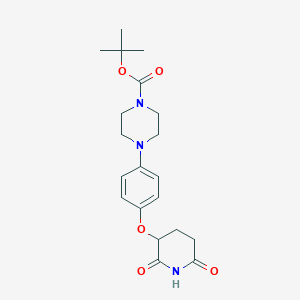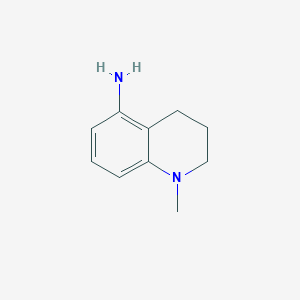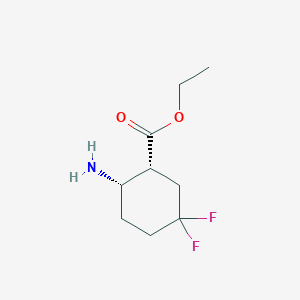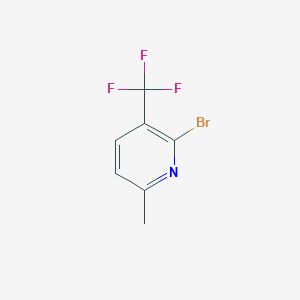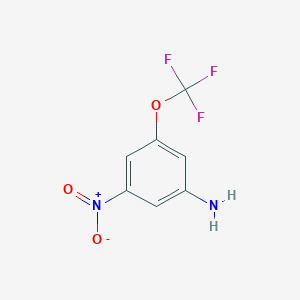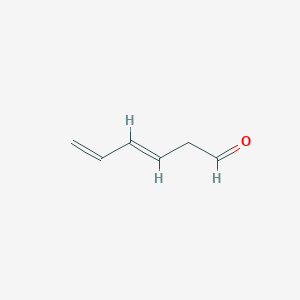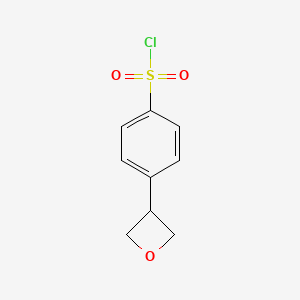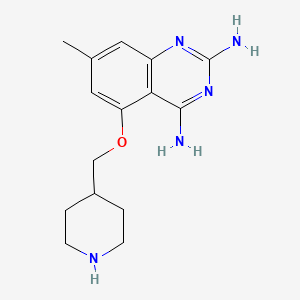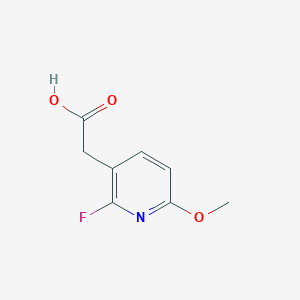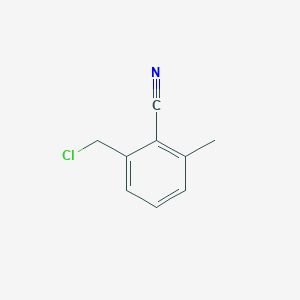
2-(Chloromethyl)-6-methylbenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Chloromethyl)-6-methylbenzonitrile is an organic compound with the molecular formula C9H8ClN It is a derivative of benzonitrile, where the benzene ring is substituted with a chloromethyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-6-methylbenzonitrile typically involves the chloromethylation of 6-methylbenzonitrile. One common method is the Blanc chloromethylation reaction, which uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl2) or zinc iodide (ZnI2). The reaction is carried out under acidic conditions, which protonate the formaldehyde carbonyl, making the carbon more electrophilic. The aromatic ring then attacks the electrophilic carbon, followed by rearomatization to form the chloromethylated product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of catalysts like ZnCl2 or ZnI2 is common, and the reaction is typically conducted at controlled temperatures to optimize the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-6-methylbenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols, leading to the formation of various derivatives.
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols, alcohols), solvents (e.g., dichloromethane, ethanol), and bases (e.g., sodium hydroxide, potassium carbonate).
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), acidic or basic conditions.
Reduction: Reducing agents (e.g., LiAlH4, hydrogen gas with a catalyst like palladium on carbon).
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 2-(Chloromethyl)-6-methylbenzoic acid.
Reduction: 2-(Chloromethyl)-6-methylbenzylamine.
Scientific Research Applications
2-(Chloromethyl)-6-methylbenzonitrile has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: It can be used in the preparation of polymers and resins with specific properties.
Medicinal Chemistry: Derivatives of this compound are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Chemical Biology: It is used in the study of enzyme mechanisms and the development of enzyme inhibitors.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-6-methylbenzonitrile depends on the specific reaction or application. For example, in substitution reactions, the chloromethyl group acts as an electrophile, which is attacked by nucleophiles. In biological systems, derivatives of this compound may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
2-(Chloromethyl)benzonitrile: Lacks the methyl group at the 6-position.
6-Methylbenzonitrile: Lacks the chloromethyl group.
2-(Bromomethyl)-6-methylbenzonitrile: Similar structure but with a bromomethyl group instead of a chloromethyl group.
Uniqueness
2-(Chloromethyl)-6-methylbenzonitrile is unique due to the presence of both the chloromethyl and methyl groups on the benzene ring, which provides specific reactivity and potential for diverse chemical transformations. This dual substitution pattern allows for the synthesis of a wide range of derivatives with varying properties and applications.
Properties
Molecular Formula |
C9H8ClN |
|---|---|
Molecular Weight |
165.62 g/mol |
IUPAC Name |
2-(chloromethyl)-6-methylbenzonitrile |
InChI |
InChI=1S/C9H8ClN/c1-7-3-2-4-8(5-10)9(7)6-11/h2-4H,5H2,1H3 |
InChI Key |
XFCOFNZJYFPSEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)CCl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-thiophen-3-yl-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride](/img/structure/B15221725.png)
